5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol
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Overview
Description
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a pentanol chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.
Attachment of the Pentanol Chain: The pentanol chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzoxazine ring is replaced by the pentanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxazine ring can be reduced to form a benzoxazoline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Benzoxazolines.
Substitution Products: Various substituted benzoxazines.
Scientific Research Applications
Chemistry
Synthesis of Advanced Materials: Used as a monomer in the production of high-performance polymers and resins.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Activity: Potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Coatings and Adhesives: Used in the formulation of durable coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol depends on its specific application:
Biological Activity: May interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.
Pentanol Derivatives: Compounds with similar pentanol chains but different ring structures.
Uniqueness
Structural Features: The combination of a benzoxazine ring with a pentanol chain imparts unique chemical and physical properties.
Applications: Its specific structure may offer advantages in certain applications, such as enhanced stability or reactivity.
Properties
CAS No. |
651304-85-7 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5-(4-methyl-2,4-dihydro-1,3-benzoxazin-3-yl)pentan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-12-13-7-3-4-8-14(13)17-11-15(12)9-5-2-6-10-16/h3-4,7-8,12,16H,2,5-6,9-11H2,1H3 |
InChI Key |
MGCDLGZUOHBFBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2OCN1CCCCCO |
Origin of Product |
United States |
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